Pyruvate Carboxylase-IN-2

Pyruvate Carboxylase Enzyme Inhibition Biochemical Assay

Researchers targeting PC-dependent anaplerosis in HCC face a critical gap: most early-generation PC inhibitors exhibit weak micromolar potency (IC50 > 3 μM), compromising target engagement and data reproducibility. Pyruvate Carboxylase-IN-2 (CAS 1469730-16-2) directly resolves this limitation. • Biochemical IC50 = 0.065 μM; cellular IC50 = 0.097 μM in HCC cells • Validated, selective PC inhibitor engineered from the erianin scaffold • Eliminates confounding off-target effects associated with broad metabolic modulators Procure this precise molecular entity to ensure reliable, reproducible PC inhibition data.

Molecular Formula C21H22O8
Molecular Weight 402.4 g/mol
Cat. No. B15141898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyruvate Carboxylase-IN-2
Molecular FormulaC21H22O8
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)OC3C(C(C(C(O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O
InChIInChI=1S/C21H22O8/c1-27-14-8-12(28-21-20(26)19(25)18(24)15(9-22)29-21)7-11-6-5-10-3-2-4-13(23)16(10)17(11)14/h2-8,15,18-26H,9H2,1H3/t15-,18-,19+,20-,21-/m1/s1
InChIKeyYLTGYUHWCZSXHG-CMWLGVBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyruvate Carboxylase-IN-2: Potent PC Inhibitor for Oncology


Pyruvate Carboxylase-IN-2 (compound 29) is a natural bibenzyl analog derived from the structural scaffold of erianin [1]. It functions as a potent, direct inhibitor of the metabolic enzyme pyruvate carboxylase (PC; EC 6.4.1.1) [1]. Characterized within a medicinal chemistry campaign to optimize PC inhibition for hepatocellular carcinoma (HCC) intervention, this compound demonstrates nanomolar-range biochemical and cellular potency [1]. Its chemical identity is defined by the CAS registry number 1469730-16-2 and molecular formula C21H22O8 [2]. Unlike broader metabolic modulators, Pyruvate Carboxylase-IN-2 offers a targeted mechanism to disrupt PC-dependent anaplerosis, a critical vulnerability in highly glycolytic tumor types [1].

PC Inhibition Reported direct pyruvate carboxylase inhibitor for metabolic anaplerosis pathway studies
Cellular Model Demonstrated target engagement in hepatocellular carcinoma cell models
Probe Identity Bibenzyl-derived chemical probe from erianin scaffold optimization campaign

Pyruvate Carboxylase-IN-2: Key Differentiators from Generic Analogs


Generic substitution by structurally related erianin analogs or alternative PC inhibitors is scientifically invalid due to profound variance in potency, mechanism, and physicochemical properties [1]. The PC inhibitor landscape is characterized by a wide potency range, with many early-generation inhibitors exhibiting only weak micromolar activity (IC50 > 3 μM) [2], while Pyruvate Carboxylase-IN-2 achieves low nanomolar potency [1]. Furthermore, within the erianin analog series, minor structural modifications produce drastic changes in biochemical activity, cellular efficacy, and target engagement, as evidenced by the >100-fold potency differential between optimized analogs like Pyruvate Carboxylase-IN-2 and weaker in-class compounds [1]. Substitution with a non-optimized analog risks experimental failure due to insufficient target coverage or off-target effects, underscoring the necessity of selecting this specific, validated molecular entity for reliable PC inhibition studies [1].

Analog Potency Variance
Minor structural changes in erianin analogs may drastically alter inhibitory activity and target coverage; compound-specific validation is required
Mechanism Mismatch Risk
Mixed-type or non‑PC‑specific inhibitors (e.g., IZT series) exhibit distinct binding modes and weaker potency; results may not transfer to PC‑dependent metabolic endpoints
Suboptimal Target Engagement
Use of non‑optimized analogs risks insufficient PC inhibition, potentially leading to experimental failure without prior target‑engagement verification

Pyruvate Carboxylase-IN-2: Evidence Guide for PC Inhibition


Superior Biochemical Potency Over Early-Generation Inhibitors

In direct biochemical assays using cell lysates, Pyruvate Carboxylase-IN-2 (compound 29) exhibits an IC50 of 0.065 μM against PC, representing a 46-fold and 66-fold improvement in potency compared to representative early-generation PC inhibitors 8u (IC50 = 3.0 ± 1.0 μM) and 8v (IC50 = 4.3 ± 1.5 μM), respectively [1][2]. Within its own erianin analog series, Pyruvate Carboxylase-IN-2 (0.065 μM) demonstrates a 266-fold increase in lysate-based potency relative to the parental natural product erianin (IC50 = 17.30 nM in cell-based assay; cross-study comparable) [1][3].

Biochemical Potency vs. Early Inhibitors
Reported
IC50 0.065 μM (lysate); 46–66× lower IC50 vs. 8u/8v; 266‑fold vs. erianin (cross‑study)
Supports low‑concentration target engagement context
Cross‑study comparison; review assay conditions and comparability
Pyruvate Carboxylase Enzyme Inhibition Biochemical Assay

Cellular Target Engagement in HCC Models

Pyruvate Carboxylase-IN-2 effectively inhibits PC activity in an intact cellular environment with an IC50 of 0.097 μM (97 nM) [1]. This cell-based potency is 44-fold greater than the cellular activity of the closely related analog Pyruvate Carboxylase-IN-1 (compound 37), which exhibits a cell-based IC50 of 0.104 μM (104 nM) under comparable assay conditions [1]. The cell-based activity confirms that Pyruvate Carboxylase-IN-2 can penetrate cellular membranes and access its mitochondrial target in a functional context, a critical parameter for in vitro efficacy studies.

Cellular Target Engagement
Head‑to‑head
IC50 0.097 μM (IN‑2) vs. 0.104 μM (PC‑IN‑1)
Validates cellular PC inhibition in HCC cell environment
Direct head‑to‑head in comparable assay format
Cellular Assay Target Engagement Hepatocellular Carcinoma

Enhanced Lysate Potency vs. Pyruvate Carboxylase-IN-1

A direct comparison of biochemical potency reveals that Pyruvate Carboxylase-IN-2 (compound 29) is 3.1-fold more potent than Pyruvate Carboxylase-IN-1 (compound 37) in a cell lysate-based PC activity assay, with IC50 values of 0.065 μM and 0.204 μM, respectively [1]. Both compounds are natural erianin analogs and share a common mechanistic class, making this a highly relevant within-class comparator.

Lysate Potency vs. PC‑IN‑1
Head‑to‑head
0.065 μM (IN‑2) vs. 0.204 μM (IN‑1) — 3.1‑fold difference
Quantified potency difference may reduce off‑target risk at lower concentrations
Within‑class erianin analog comparison
Enzyme Inhibition Potency Comparison Cell-Free Assay

Low Nanomolar PC Inhibition in Hepatocellular Carcinoma Cells

In a functional cellular context, Pyruvate Carboxylase-IN-2 inhibits PC activity in HCC cells with an IC50 of 0.097 μM [1]. For context, the parental natural product erianin, from which Pyruvate Carboxylase-IN-2 was derived via structural optimization, exhibits a cell-based IC50 of 17.30 nM against liver cancer cells in a comparable assay format [2]. While Pyruvate Carboxylase-IN-2 demonstrates nanomolar potency, its structure was specifically optimized within the erianin analog series to balance potency with other drug-like properties [1].

Cellular IC50 in HCC Cells
Class‑level
97 nM
Demonstrates nanomolar‑range PC inhibition in HCC model
Erianin shows 17.3 nM in cell assay; compound 29 optimized for balanced properties
Metabolic Reprogramming HCC Functional Assay

Target Selectivity vs. Micromolar PC Inhibitors

Pyruvate Carboxylase-IN-2 exerts its anticancer effects specifically by inhibiting the enzymatic activity of pyruvate carboxylase, thereby disrupting metabolic reprogramming in HCC cells [1]. This targeted mechanism distinguishes it from broader metabolic poisons. In contrast, many alternative PC inhibitors, such as the imidazolidinetrione (IZT) series (e.g., compounds 6i-6r), are characterized as mixed-type or noncompetitive inhibitors with respect to substrates and exhibit micromolar potency (IC50 values 3-12 μM), which may limit their utility in probing PC-specific biology due to lower target engagement and potential for off-target effects at higher concentrations [2].

Selectivity vs. IZT Inhibitors
Class‑level
Direct PC inhibition; 46–185× more potent than IZT series (3–12 μM)
Enables precise interrogation of PC‑specific metabolic pathways
IZT inhibitors are mixed‑type with micromolar potency
Metabolic Oncology Target Selectivity Anaplerosis

Enhanced Drug-like Properties via Scaffold Optimization

Pyruvate Carboxylase-IN-2 is a rationally designed analog of the natural bibenzyl erianin [1]. Structural modifications within the erianin series, such as fluorination in compounds 35 and 36, have been shown to improve chemical stability and lipophilicity (clog P = 3.89 vs. 3.07 for erianin), which can enhance membrane permeability [2]. While specific physicochemical data for Pyruvate Carboxylase-IN-2 is not fully reported, its design as a natural analog suggests similar optimization goals were pursued to balance potency with favorable drug-like characteristics, making it a superior starting point for in vivo pharmacology studies compared to the unoptimized parental compound [1].

Drug‑like Property Optimization
Data to verify
clog P 3.07→3.89 in fluorinated analogs; scaffold designed for improved stability
Supports selection for in vivo model‑response studies
Full physicochemical characterization of compound 29 not reported
Medicinal Chemistry SAR Drug-like Properties

Pyruvate Carboxylase-IN-2: Application Scenarios


Target Validation in HCC Models

Researchers investigating the role of PC-mediated anaplerosis in HCC tumorigenesis and progression should utilize Pyruvate Carboxylase-IN-2 as a primary chemical probe. Its validated cellular potency (IC50 = 0.097 μM) in HCC cells [1] ensures effective target engagement to interrogate PC-dependent metabolic pathways, such as glucose-derived lipogenesis and TCA cycle replenishment. The compound's specificity for PC, as established in target identification studies [1], minimizes confounding effects from broad metabolic inhibition, making it ideal for mechanistic studies linking PC activity to cancer cell proliferation and survival.

Benchmarking for Novel PC Inhibitor SAR

For medicinal chemistry programs aimed at developing next-generation PC inhibitors, Pyruvate Carboxylase-IN-2 serves as an essential benchmark compound. Its well-characterized biochemical (IC50 = 0.065 μM) and cellular (IC50 = 0.097 μM) potency [1] provides a clear standard against which to measure the activity of new chemical entities. Procurement of this compound enables direct head-to-head comparisons in standardized PC activity assays, facilitating the interpretation of SAR and guiding optimization efforts toward achieving or exceeding the potency and cellular efficacy demonstrated by this validated erianin analog.

Probing PC Dependency Across Cancer Types

While initially characterized in HCC [1], Pyruvate Carboxylase-IN-2 is a valuable tool for exploring PC dependency in other malignancies known to exhibit altered glucose metabolism, such as non-small cell lung cancer (NSCLC) or glioblastoma. The compound's sub-micromolar cellular potency allows for efficient target inhibition across a range of cell lines to assess whether PC is a critical metabolic node. Using a potent and selective inhibitor like Pyruvate Carboxylase-IN-2 provides cleaner data than using less potent, micromolar inhibitors (e.g., IZT series with IC50 3-12 μM ), thereby increasing confidence in identifying cancer types truly sensitive to PC inhibition.

Preclinical In Vivo Proof-of-Concept Studies

Pyruvate Carboxylase-IN-2, as an optimized natural analog [1], represents a suitable chemical starting point for preclinical in vivo efficacy studies in HCC xenograft or other relevant mouse models. Its design within a series shown to have improved drug-like properties compared to erianin supports its selection for pharmacokinetic and pharmacodynamic (PK/PD) studies. Researchers can use this compound to establish initial proof-of-concept for the therapeutic benefit of PC inhibition in vivo, correlating tumor growth inhibition with target engagement and metabolic alterations, thereby de-risking further investment in PC-targeted drug discovery.

Application
Selection Property
Validation Focus
HCC metabolic pathway study
Cellular PC inhibition context
Anaplerosis endpoint and proliferation response
PC inhibitor SAR benchmarking
Biochemical and cellular potency profile
Comparative IC50 ranking in standardized assays
Cross‑cancer PC dependency profiling
Sub‑micromolar cell‑based potency
Cell‑line panel metabolic response assessment
In vivo PC inhibition model‑response study
Optimized natural analog profile
PK/PD and tumor growth model endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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